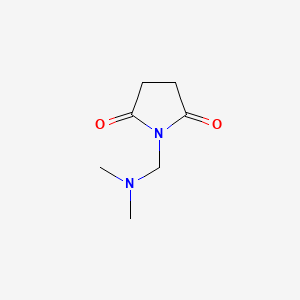

Succinimide, N-((dimethylamino)methyl)-

Description

General Context of Cyclic Imide Derivatives in Modern Organic Synthesis

Cyclic imide derivatives, such as succinimides, maleimides, and phthalimides, represent a class of heterocyclic compounds that have garnered significant attention in organic chemistry. tandfonline.comresearchgate.net These structures, characterized by a dicarbonyl functionality attached to a nitrogen atom within a ring, serve as crucial building blocks in the synthesis of a wide array of organic molecules. tandfonline.com Their prevalence is notable in numerous natural products and pharmaceutical drugs, where the imide moiety contributes to their biological activity. tandfonline.comnih.gov

The succinimide (B58015) ring system (pyrrolidine-2,5-dione) is particularly versatile. researchgate.netwikipedia.org Compounds incorporating this scaffold are explored for a variety of applications in pharmacology, polymer science, and materials science. researchgate.netijcps.org The chemical reactivity of the succinimide core, particularly at the nitrogen atom and the adjacent methylene (B1212753) groups, allows for extensive chemical modification, making it a valuable synthon for creating complex molecular architectures. researchgate.net

Significance of N-Functionalization in Succinimide Chemistry and its Derivatives

The functionalization of the nitrogen atom in the succinimide ring is a cornerstone of its synthetic utility. mdpi.com This process, known as N-substitution or N-functionalization, allows for the introduction of a vast range of substituents, which in turn modulates the chemical, physical, and biological properties of the resulting derivatives. nih.govresearchgate.net The ability to easily attach different groups to the imide nitrogen enables the creation of libraries of compounds for screening in drug discovery and materials science. nih.gov

Methods for synthesizing N-substituted succinimides are well-established, most commonly involving the condensation of succinic anhydride (B1165640) or succinic acid with a primary amine. tandfonline.comijcps.orgmdpi.com This reaction leads to the formation of a stable five-membered ring with the desired substituent on the nitrogen atom. beilstein-archives.org The nature of this N-substituent is critical in defining the molecule's function, influencing everything from its solubility and stability to its specific interactions with biological targets. researchgate.netnih.gov

Fundamental Principles and Methodological Evolution of the Mannich Reaction in Synthetic Organic Chemistry

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. academicjournals.org Named after its discoverer, Carl Mannich, this three-component condensation reaction typically involves an active hydrogen compound (a C-H or N-H acidic compound), an aldehyde (often formaldehyde), and a primary or secondary amine. numberanalytics.comontosight.aiwikipedia.org The product of this reaction is a β-amino carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgtaylorandfrancis.com

The mechanism of the Mannich reaction proceeds in two main stages. First, the amine and the aldehyde react to form an electrophilic iminium ion. ontosight.aiwikipedia.org In the second step, the active hydrogen compound acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.org

Since its discovery in 1912, the Mannich reaction has evolved significantly. numberanalytics.comontosight.ai Initially used for synthesizing β-amino ketones, its scope has expanded to include a wide variety of substrates. numberanalytics.com Modern iterations of the reaction include the development of asymmetric Mannich reactions using chiral catalysts to produce enantiomerically enriched products, as well as the use of new catalysts and reaction conditions to improve efficiency and versatility. numberanalytics.comwikipedia.org

Structural and Synthetic Overview of N-Mannich Base Succinimide Derivatives, with Focus on the N-((dimethylamino)methyl) Moiety

The convergence of succinimide chemistry and the Mannich reaction gives rise to a class of compounds known as N-Mannich base succinimide derivatives. In this specific application of the Mannich reaction, succinimide itself serves as the active hydrogen compound, with the proton on the nitrogen atom being sufficiently acidic to participate in the reaction. researchgate.net The general synthesis involves the reaction of succinimide, formaldehyde (B43269), and a secondary amine. nih.gov

The compound of focus, Succinimide, N-((dimethylamino)methyl)- , is a classic example of such a derivative. It is synthesized by the Mannich condensation of succinimide, formaldehyde, and dimethylamine (B145610). researchgate.netacademicjournals.org In this reaction, dimethylamine and formaldehyde first generate the electrophilic N,N-dimethylmethyleneiminium ion. Succinimide then acts as the nucleophile, with its nitrogen atom attacking the iminium ion to form the final product.

The structure consists of a central succinimide ring where the nitrogen atom is bonded to a methylene bridge (-CH2-), which in turn is connected to a dimethylamino group (-N(CH3)2). uni.lu This N-((dimethylamino)methyl) moiety imparts specific chemical properties to the molecule, including a basic nitrogen center that can be protonated.

Below are tables detailing the reactants for the synthesis and the known properties of the resulting compound.

Table 1: Reactants for the Synthesis of Succinimide, N-((dimethylamino)methyl)-

| Reactant | Role in Reaction | Molecular Formula |

|---|---|---|

| Succinimide | Active Hydrogen Compound (Nucleophile) | C₄H₅NO₂ |

| Formaldehyde | Carbonyl Compound | CH₂O |

Table 2: Physical and Chemical Properties of Succinimide, N-((dimethylamino)methyl)-

| Property | Value |

|---|---|

| IUPAC Name | 1-[(dimethylamino)methyl]pyrrolidine-2,5-dione |

| Molecular Formula | C₇H₁₂N₂O₂ uni.lu |

| Molecular Weight | 156.18 g/mol |

| Monoisotopic Mass | 156.08987 Da uni.lu |

| Canonical SMILES | CN(C)CN1C(=O)CCC1=O uni.lu |

Compound Names

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| Succinimide, N-((dimethylamino)methyl)- |

| Succinimide |

| Maleimide |

| Phthalimide |

| Pyrrolidine-2,5-dione |

| Succinic anhydride |

| Succinic acid |

| Formaldehyde |

| Dimethylamine |

| N,N-dimethylmethyleneiminium ion |

| Ethosuximide |

| Phensuximide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38221-36-2 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-[(dimethylamino)methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c1-8(2)5-9-6(10)3-4-7(9)11/h3-5H2,1-2H3 |

InChI Key |

QHAFQEDQZODSMW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CN1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for N Dimethylamino Methyl Succinimide and Analogous N Mannich Bases

Direct Mannich Reaction Pathways for N-Substitution

The Mannich reaction is a cornerstone of carbon-carbon bond formation, involving the aminoalkylation of a compound with an active hydrogen. wikipedia.orgbyjus.com This three-component condensation is particularly effective for the synthesis of N-((dimethylamino)methyl)succinimide. academicjournals.org

Condensation of Succinimide (B58015) with Formaldehyde (B43269) and Dimethylamine (B145610)

The most direct route to N-((dimethylamino)methyl)succinimide is the one-pot condensation of succinimide, formaldehyde, and dimethylamine. wikipedia.orgacademicjournals.org In this reaction, succinimide provides the active hydrogen on its nitrogen atom, which is sufficiently acidic to participate in the reaction. Formaldehyde serves as the electrophilic carbonyl component, and dimethylamine acts as the amine source. adichemistry.comchemistrysteps.com The final product, a β-amino carbonyl compound, is known as a Mannich base. byjus.comlibretexts.org This aminoalkylation process is highly valued for its efficiency in forming both C–N and C–C bonds in a single synthetic operation. academicjournals.org

Elucidation of N-Methylol Intermediate Formation and its Role in Mannich Reaction Mechanisms

The mechanism of the Mannich reaction is a well-established, multi-step process. byjus.com It commences with the formation of an electrophilic iminium ion from the reaction between the secondary amine (dimethylamine) and the aldehyde (formaldehyde). wikipedia.orgadichemistry.comchemistrysteps.com

The key steps are as follows:

Iminium Ion Formation: Dimethylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to yield the highly reactive N,N-dimethylmethaniminium ion (also known as the Eschenmoser salt precursor). adichemistry.comchemistrysteps.com This iminium ion is a potent electrophile.

Nucleophilic Attack by Succinimide: The succinimide, possessing an acidic N-H proton, can be deprotonated by a base or exist in equilibrium with its conjugate base. This anionic or neutral enol-like form of succinimide then performs a nucleophilic attack on the carbon of the iminium ion. wikipedia.orglibretexts.org

Product Formation: This attack results in the formation of the final N-substituted product, N-((dimethylamino)methyl)succinimide.

While an N-methylol intermediate (N-hydroxymethylsuccinimide) could theoretically form from the reaction of succinimide and formaldehyde first, the more widely accepted pathway for this type of Mannich reaction involves the pre-formation of the iminium ion, which then reacts with the active hydrogen compound. wikipedia.orgadichemistry.com The reaction is typically conducted under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound. adichemistry.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Mannich reaction can be influenced by several factors, including solvent, catalyst, and temperature. Traditional protocols often involve heating the three components in a suitable solvent such as ethanol (B145695) or isopropanol, sometimes with the addition of a catalytic amount of acid like hydrochloric acid to facilitate the reaction. researchgate.net

| Reactants | Catalyst/Solvent | Conditions | Outcome | Reference |

| Succinimide, Secondary Amine, Formaldehyde | Absolute Ethanol / Isopropyl Alcohol | Reflux | Synthesis of Succinimide Mannich bases | researchgate.net |

| Ketone, Formaldehyde, Dimethylamine HCl | Hydrochloric Acid / Ethanol | Reflux | Formation of Mannich base hydrochlorides | |

| Aldehyde, Amine, Ketone | (C4H12N2)2[BiCl6]Cl·H2O | Solvent-Free | Efficient synthesis of β-Aryl-β-Amino ketones | organic-chemistry.org |

Research into optimizing multicomponent reactions has explored various catalytic systems to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. For instance, the use of bismuth chloride-based catalysts has been shown to be effective in mild, solvent-free conditions for related three-component Mannich reactions. organic-chemistry.org

N-Alkylation Strategies Applicable to Succinimide Functionalization

Beyond the direct Mannich reaction, the functionalization of the succinimide nitrogen can be achieved through various N-alkylation strategies. These methods provide access to a wider array of N-substituted succinimide derivatives.

Conventional N-Alkylation Protocols Using Alkyl Halides and Basic Conditions

The classical approach to N-alkylation involves the reaction of succinimide with an alkyl halide in the presence of a base. beilstein-journals.org The base deprotonates the acidic N-H of the imide, generating a nucleophilic anion that subsequently displaces the halide from the alkylating agent via an SN2 mechanism. acsgcipr.org

Common conditions for this transformation include:

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the substitution reaction. beilstein-journals.orgsemanticscholar.org

Bases: A variety of bases can be employed, with common choices being potassium hydroxide (B78521) or cesium carbonate. organic-chemistry.org

Ionic Liquids: The use of ionic liquids as a reaction medium has been reported as a convenient and efficient alternative for the N-alkylation of succinimide and other N-acidic heterocycles. organic-chemistry.org

| Substrate | Alkylating Agent | Base / Solvent | Key Features | Reference |

| Succinimide | Alkyl Halides | Potassium Hydroxide / Ionic Liquid | Convenient, efficient, and selective N-alkylation | organic-chemistry.org |

| Aromatic Cyclic Imides | Alkyl Halides | Cesium Carbonate / Anhydrous DMF | Simple method, compatible with microwave irradiation | organic-chemistry.org |

| Various Imides | Alkyl Halides | Base / DMF, Acetone, DMSO | Standard solution-based heating for several hours | beilstein-journals.orgsemanticscholar.org |

Advancements in Mechanochemical N-Alkylation of Imide Derivatives

In recent years, mechanochemistry, particularly ball milling, has emerged as a powerful, environmentally friendly alternative to traditional solvent-based synthesis. beilstein-journals.org This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent.

The mechanochemical N-alkylation of imides has been studied, demonstrating several advantages over classical solution conditions: beilstein-journals.orgsemanticscholar.orgnih.gov

Solvent-Free Conditions: The reactions are performed without bulk solvents, reducing waste and environmental impact. nih.gov

High Yields: Good to excellent yields of N-alkylated products are often achieved. beilstein-journals.org

Generality: The method is applicable to various imides and alkyl halides. semanticscholar.orgnih.gov

Optimization studies have shown that the best results are often obtained using potassium carbonate (K₂CO₃) as the base. beilstein-journals.org In some cases, a technique known as liquid-assisted grinding (LAG), where a very small amount of solvent like DMF is added, can further improve reaction efficiency. beilstein-journals.org This solvent-free approach circumvents issues related to the low solubility of certain substrates and can lead to shorter reaction times and less vigorous conditions compared to standard procedures. semanticscholar.org

| Method | Conditions | Advantages | Reference |

| Mechanochemical N-Alkylation | Ball milling, K₂CO₃ base, solvent-free or LAG | High yields, environmentally friendly, shorter reaction times, avoids solubility issues | beilstein-journals.org |

Palladium-Catalyzed Aminocarbonylation as an Alternative N-Alkylation Route

Palladium-catalyzed carbonylation reactions represent a powerful tool in organic synthesis for the construction of carbonyl-containing compounds. While direct N-alkylation of succinimide is typically achieved through other means, palladium-catalyzed aminocarbonylation of specific unsaturated substrates offers a convergent approach to synthesizing the N-substituted succinimide scaffold in a single step. This method is particularly effective for producing succinimide derivatives from alkynes. nih.gov

In a typical reaction, an alkyne is reacted with an amine and carbon monoxide (CO) in the presence of a palladium catalyst system. The process involves a domino sequence of carbopalladation, CO insertion, and aminolysis to build the heterocyclic ring. For instance, researchers have demonstrated an efficient route to succinimide derivatives using a Pd(xantphos)Cl2 catalyst with p-TsOH as an additive. nih.gov This transformation efficiently combines alkynes with either aromatic or aliphatic amines under a CO atmosphere to yield the corresponding succinimide products. While this specific method builds the succinimide ring rather than alkylating a pre-existing one, it serves as a functional alternative for accessing the N-substituted succinimide core structure, bypassing traditional N-alkylation steps.

A related domino reaction involves the palladium-catalyzed aminocarbonylation of alkynols (propargylic alcohols). semanticscholar.orgacs.org This process has been shown to be highly effective for the direct and selective synthesis of itaconimides, which are isomers of succinimides characterized by an exocyclic double bond. By carefully selecting the palladium catalyst and phosphine (B1218219) ligand, easily accessible propargylic alcohols can react with various N-nucleophiles, including alkyl and aryl amines, to generate a diverse array of heterocyclic products. semanticscholar.orgacs.org Although this route leads to itaconimides, their structural relationship to succinimides makes this catalytic strategy relevant to the broader class of compounds.

Alternative Synthetic Routes for N-Aminomethyl Succinimides

Beyond traditional aminomethylation, several alternative strategies exist for the synthesis of N-aminomethyl succinimides and related structures. These methods leverage different starting materials and reaction types, including cycloadditions and modern catalytic transformations.

Strategies Involving Michael Addition to Maleimide Scaffolds

The Michael addition is a fundamental reaction in organic chemistry involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Maleimides, with their electron-deficient double bond, are excellent Michael acceptors and are commonly used to prepare substituted succinimide derivatives. acs.org Nucleophilic addition to the polarized double bond of a maleimide is a primary strategy for generating 3-substituted succinimides. acs.orgacs.org

While this reaction is most frequently employed for C-substitution using thiol or carbon nucleophiles, the use of amine nucleophiles (an aza-Michael addition) can also occur. However, the direct Michael addition of an amine to the maleimide double bond results in a succinimide with a substituent at the 3-position of the ring, not on the nitrogen atom.

To synthesize the target N-((dimethylamino)methyl)succinimide structure, a different approach is required. The classical method is the direct aminomethylation of succinimide itself. This is a Mannich-type reaction where succinimide, formaldehyde, and a secondary amine (dimethylamine) react, typically under acidic conditions, to form the N-Mannich base. This reaction directly installs the (dimethylamino)methyl group onto the nitrogen atom of the succinimide ring and remains the most direct route to the title compound.

Utilization of Succinic Anhydride (B1165640) in N-Acylation and Subsequent Cyclodehydration

A robust and widely used method for synthesizing N-substituted succinimides involves a two-step, one-pot process starting from succinic anhydride. mdpi.combeilstein-archives.orgijcps.org This pathway is highly versatile and can be adapted to produce a wide range of N-substituted analogs by varying the amine reactant.

The synthesis proceeds via two distinct stages:

N-Acylation: Succinic anhydride reacts with a primary amine (R-NH2) in an acylation reaction. The amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a succinamic acid intermediate (an N-substituted 4-amino-4-oxobutanoic acid). This step is typically fast and occurs under mild conditions in various solvents. mdpi.com

Cyclodehydration: The resulting succinamic acid is then heated, often in the presence of a dehydrating agent such as acetic anhydride or polyphosphate ester (PPE), to induce an intramolecular cyclization. beilstein-archives.org This step eliminates a molecule of water to form the stable five-membered succinimide ring.

To synthesize N-((dimethylamino)methyl)succinimide using this method, the required amine precursor would be N,N-dimethylmethanediamine or a similar aminomethylating agent. The reaction of this amine with succinic anhydride would first yield the corresponding succinamic acid, which upon cyclodehydration, produces the final N-Mannich base product. Researchers have developed efficient one-pot versions of this reaction using reagents like zinc in acetic acid to drive the cyclization. ijcps.org

| Amine Precursor | Dehydrating Agent / Conditions | Product | Yield (%) | Reference |

| Aniline | Acetic Acid, Zinc Powder | N-Phenylsuccinimide | 92 | ijcps.org |

| 4-Chloroaniline | Acetic Acid, Zinc Powder | N-(4-Chlorophenyl)succinimide | 94 | ijcps.org |

| Benzylamine | Acetic Acid, Zinc Powder | N-Benzylsuccinimide | 90 | ijcps.org |

| Various Amines | Polyphosphate Ester (PPE) | N-Substituted Succinimides | N/A | beilstein-archives.org |

Catalytic Approaches for N-Substituted Succinimide Synthesis (e.g., NHC-Catalyzed Stetter Reaction)

Modern catalytic methods provide sophisticated routes to complex succinimide derivatives. Among these, the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction has emerged as a powerful tool for carbon-carbon bond formation. nih.gov This reaction involves the conjugate addition of an acyl anion equivalent, generated from an aldehyde and an NHC catalyst, to a Michael acceptor. researchgate.net

Researchers have successfully applied this methodology to the synthesis of functionalized succinimides by using N-substituted itaconimides as the Michael acceptor. acs.orgnih.gov In this process, an aromatic aldehyde is treated with an N-substituted itaconimide in the presence of an NHC precatalyst and a base. The reaction proceeds efficiently to afford valuable succinimide derivatives featuring 1,4-dicarbonyl scaffolds in good to excellent yields. acs.orgnih.gov

This method is notable for its operational simplicity and tolerance of a wide variety of substituents on both the aldehyde and the N-substituted itaconimide starting material. acs.org It is important to note that this catalytic reaction modifies the succinimide ring of an already N-substituted precursor rather than installing the N-substituent itself. Therefore, it represents an advanced strategy for diversifying a library of N-substituted succinimides, including N-Mannich bases, that have been synthesized via other routes.

Table 2: Substrate Scope for NHC-Catalyzed Stetter Reaction of p-Chlorobenzaldehyde with N-Substituted Itaconimides

| N-Substituent (on Itaconimide) | Product Yield (%) |

|---|---|

| Phenyl | 82 |

| 4-Methoxyphenyl | 85 |

| 4-Fluorophenyl | 80 |

| 4-Chlorophenyl | 78 |

| 4-(Trifluoromethyl)phenyl | 75 |

| Naphthyl | 88 |

| Benzyl (B1604629) | 72 |

| Propyl | 65 |

Reaction conditions: p-chlorobenzaldehyde (1.0 equiv), N-substituted itaconimide (1.5 equiv), NHC precatalyst (15 mol %), K2CO3 (50 mol %), THF, 4 h. Data sourced from ACS Omega, 2017, 2(10), 6598-6604. acs.org

Reaction Mechanisms and Chemical Transformations of N Dimethylamino Methyl Succinimide

Mechanistic Investigations of N-Mannich Base Formation on Succinimide (B58015)

The synthesis of N-((dimethylamino)methyl)succinimide proceeds via a Mannich reaction, which involves the aminoalkylation of the acidic proton of succinimide with formaldehyde (B43269) and dimethylamine (B145610). wikipedia.org This multicomponent reaction is a cornerstone in organic synthesis for forging carbon-nitrogen bonds. nih.gov

The initial step of the Mannich reaction mechanism involves the formation of an iminium ion from the condensation of formaldehyde and a secondary amine, in this case, dimethylamine. wikipedia.org Computational studies on the addition of dimethylamine to formaldehyde have revealed important kinetic and thermodynamic details of this process.

Ab initio calculations have shown that the presence of a single water molecule can significantly catalyze the formation of the initial carbinolamine adduct, (CH₃)₂NCH₂OH. The reaction barrier for the addition of dimethylamine to formaldehyde is substantially lowered in the presence of water, with the transition state being 5.4 kcal/mol below the separated reactants. nih.gov This is a marked decrease from the 20.1 kcal/mol barrier for the uncatalyzed reaction. nih.gov The negative activation energy suggests that this reaction is energetically favorable under atmospheric conditions. nih.gov

The general mechanism for the formation of the Eschenmoser salt-like iminium ion is depicted below:

Nucleophilic addition: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of formaldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, followed by the elimination of a water molecule to yield the reactive dimethylaminomethyl cation (an iminium ion).

This electrophilic iminium ion then readily reacts with a nucleophile, such as the succinimide anion, to form the final N-Mannich base product.

The efficiency and selectivity of the Mannich reaction can be significantly influenced by the choice of catalysts and solvent systems. While the formation of N-((dimethylamino)methyl)succinimide can proceed without a catalyst, various catalysts are known to promote Mannich-type reactions, which could be applicable in optimizing the synthesis.

Catalysts:

Organocatalysts: Cinchona alkaloid-derived thiourea (B124793) catalysts have been found to be effective in asymmetric Mannich reactions. researchgate.net Proline and its derivatives can also be used to achieve stereoselectivity. wikipedia.org

Metal Catalysts: Zinc-based catalysts, such as zinc nitrate (B79036) and Zn-ProPhenol complexes, have been shown to be effective in promoting Mannich reactions. rsc.org Barium phenoxide has also been utilized as a catalyst for direct-type Mannich reactions of amides with imines. rsc.org

Solvent Systems: The polarity and nature of the solvent can impact the reaction rate and yield. Polar solvents are generally preferred for Mannich reactions as they can stabilize the charged intermediates, such as the iminium ion. nih.gov High-boiling alcohols have been used as solvents to drive the reaction to completion. rsc.org Interestingly, in some cases, solvents like dimethylformamide (DMF) can participate in the reaction, leading to unexpected products. rsc.org The choice of solvent can also affect the selectivity of the reaction, as demonstrated in studies where ethanol (B145695) was found to be a suitable solvent for ammonium (B1175870) chloride-catalyzed Mannich reactions. researchgate.net

The following table summarizes the influence of different catalysts on Mannich reactions, which could be extrapolated to the synthesis of N-((dimethylamino)methyl)succinimide.

| Catalyst Type | Example | Potential Effect on Succinimide Mannich Base Formation |

| Organocatalyst | Cinchona Alkaloid-derived Thiourea | Potential for asymmetric induction if a chiral center is introduced. |

| Metal Salt | Zinc Nitrate | Can enhance reaction rate and yield. rsc.org |

| Metal Complex | Zn-ProPhenol | May improve diastereoselectivity in certain cases. rsc.org |

| Base Catalyst | Barium Phenoxide | Can facilitate the reaction of amide-like substrates. rsc.org |

Reactivity and Derivatization of the N-((dimethylamino)methyl) Moiety

The N-((dimethylamino)methyl) group is a reactive handle that allows for various chemical transformations, including elimination, nucleophilic substitution, and functional group interconversions.

The carbon-nitrogen bond between the succinimide nitrogen and the methylene (B1212753) bridge can be susceptible to cleavage under certain conditions.

Elimination Reactions: While specific studies on the elimination reactions of N-((dimethylamino)methyl)succinimide are not prevalent, Mannich bases, in general, can undergo thermal decomposition or base-catalyzed elimination to yield an α,β-unsaturated compound and the corresponding amine. In this case, heating N-((dimethylamino)methyl)succinimide could potentially lead to the formation of N-methylenesuccinimide and dimethylamine.

Nucleophilic Substitution Reactions: The methylene carbon of the N-((dimethylamino)methyl) group is electrophilic and can be attacked by nucleophiles. The dimethylamino group can act as a leaving group, particularly after quaternization (see section 3.2.2).

A notable reaction involves the interaction of N,N-dimethylamides and N,N-dimethylamines with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction leads to the formation of corresponding succinimido derivatives. The proposed mechanism involves a two-step process:

Radical bromination of one of the N-methyl groups.

Subsequent electrophilic substitution of the bromine on NBS by a stabilized azacarbonium ion formed from the N-bromomethyl derivative. rsc.org

This reaction highlights the reactivity of the N-methyl groups and the potential for substitution at the methylene bridge.

N-demethylation: The N-methyl groups of the dimethylamino moiety can be removed through various N-demethylation protocols. Traditional chemical methods often involve the use of reagents that can be harsh. researchgate.net A milder, one-pot procedure involves the quaternization of the tertiary amine followed by in situ demethylation with nucleophiles like sodium sulfide (B99878) or potassium thioacetate. rsc.org

Quaternary Ammonium Salt Formation: As a tertiary amine, the dimethylamino group of N-((dimethylamino)methyl)succinimide can readily react with alkyl halides in a process known as the Menschutkin reaction to form quaternary ammonium salts. nih.gov This is a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov The formation of these salts is often carried out in polar solvents to stabilize the transition state. nih.gov The resulting quaternary ammonium salt is a more versatile intermediate, as the quaternary ammonium group is a better leaving group than the dimethylamino group, facilitating subsequent nucleophilic substitution reactions.

The following table outlines the reactants and expected products for the formation of quaternary ammonium salts from N-((dimethylamino)methyl)succinimide.

| Reactant | Product | Reaction Type |

| Methyl Iodide (CH₃I) | N-((trimethylammonio)methyl)succinimide iodide | Quaternization |

| Ethyl Bromide (CH₃CH₂Br) | N-((diethylmethylammonio)methyl)succinimide bromide | Quaternization |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | N-((benzyl(dimethyl)ammonio)methyl)succinimide chloride | Quaternization |

Transformations Involving the Succinimide Ring System

The succinimide ring itself is susceptible to nucleophilic attack, leading to ring-opening reactions. The reactivity of the imide carbonyl groups makes the ring a target for various nucleophiles.

The ring-opening of N-substituted succinimides is a well-documented transformation. clockss.org The reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl carbons. The susceptibility of the succinimide ring to hydrolysis, especially under basic conditions, is a key consideration in its chemistry. acs.orgnih.gov

Hydrolysis: Under alkaline conditions, the succinimide ring can undergo hydrolysis to yield the corresponding N-substituted succinamic acid derivative. acs.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the nature of the N-substituent. nih.govrsc.org Studies on N-alkylmaleimides have shown that the hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7-9 and follows a bimolecular mechanism where the nucleophilic attack of the hydroxide ion is the rate-determining step. rsc.org

Aminolysis and Other Nucleophilic Ring-Opening Reactions: The succinimide ring can be opened by a variety of nucleophiles other than water. Amines, for instance, can react with N-substituted succinimides to give diamide (B1670390) products. clockss.org Hydroxylamine (B1172632) can also open the succinimide ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org The general reactivity of nucleophiles towards the succinimide ring often follows the order of nitrogen nucleophiles being more reactive than oxygen nucleophiles. clockss.org

The following table summarizes some of the potential ring-opening reactions of N-((dimethylamino)methyl)succinimide.

| Nucleophile | Reaction Conditions | Product |

| Hydroxide (OH⁻) | Aqueous base | N-((dimethylamino)methyl)succinamic acid |

| Ammonia (B1221849) (NH₃) | Anhydrous conditions | 4-amino-N-((dimethylamino)methyl)-4-oxobutanamide |

| Benzylamine (C₆H₅CH₂NH₂) | Room temperature | N¹-benzyl-N⁴-((dimethylamino)methyl)succinamide |

| Hydroxylamine (NH₂OH) | Aqueous solution | N-((dimethylamino)methyl)-N'-hydroxybutanediamide |

Imide Ring-Opening Reactions (e.g., Hydrolysis, Aminolysis)

The succinimide ring, featuring two electrophilic carbonyl groups, is susceptible to nucleophilic attack, which can lead to the cleavage of one of the amide bonds and subsequent ring-opening. This reactivity is central to the chemical transformations of N-((dimethylamino)methyl)succinimide.

Hydrolysis:

The hydrolysis of the succinimide ring can be catalyzed by either acid or base.

Under acidic conditions , the reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the corresponding carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the nitrogen-containing group results in the opening of the ring to form N-((dimethylamino)methyl)succinamic acid. Studies on analogous N-substituted succinimides suggest that this process typically follows a bimolecular (A-2) mechanism. mdpi.comjcsp.org.pk The rate of hydrolysis is influenced by the acid concentration; however, at very high acid concentrations, the decreasing activity of water can lead to a reduction in the reaction rate. jcsp.org.pk

| Condition | Catalyst/Reagent | General Mechanism | Product |

| Acidic | H₃O⁺ | Protonation of C=O, nucleophilic attack by H₂O | N-((dimethylamino)methyl)succinamic acid |

| Alkaline | OH⁻ | Nucleophilic attack by OH⁻ on C=O | N-((dimethylamino)methyl)succinamate |

Aminolysis:

Aminolysis involves the reaction of the succinimide ring with an amine, leading to ring-opening and the formation of a diamide derivative. The mechanism is analogous to that of hydrolysis, with the amine serving as the nucleophile. Primary and secondary amines are generally effective reagents for this transformation.

The reaction commences with the nucleophilic attack of the amine on one of the carbonyl carbons of the succinimide ring, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-N bond of the imide ring and forming a new amide bond with the attacking amine. The product of this reaction with a primary amine, for instance, would be a derivative of succinamide. The reactivity of the amine nucleophile plays a significant role in the rate of the reaction. Studies on the aminolysis of various N-substituted succinimides have shown that nitrogen nucleophiles are generally more reactive towards the succinimide ring than oxygen nucleophiles. clockss.org For example, the reaction of N-substituted succinimides with hydroxylamine leads to the formation of hydroxamic acids through a similar ring-opening mechanism. mdpi.combeilstein-archives.org

The general reactivity trend for nucleophilic ring-opening of the succinimide ring is: Amines > Hydroxide > Water. This highlights the utility of aminolysis for the selective transformation of N-((dimethylamino)methyl)succinimide in the presence of water or alcohols.

Functionalization at the Aliphatic Ring Carbons (e.g., α-alkylation, α-bromination)

The methylene groups (–CH₂–) adjacent to the carbonyl groups in the succinimide ring are known as α-carbons. The hydrogens attached to these carbons are weakly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for the deprotonation of the α-carbons to form an enolate, which can then act as a nucleophile in various reactions.

α-Alkylation:

The α-alkylation of N-((dimethylamino)methyl)succinimide involves the formation of a new carbon-carbon bond at one of the α-positions. This is typically achieved by a two-step process: enolate formation followed by nucleophilic substitution.

Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is required to deprotonate the α-carbon and form the corresponding enolate. masterorganicchemistry.comlibretexts.org The use of a bulky base like LDA favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate, although in the case of an unsubstituted succinimide ring, both α-positions are equivalent. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. youtube.com

Nucleophilic Substitution: The resulting enolate is a potent nucleophile and can react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an S(_N)2 reaction. libretexts.orglibretexts.org The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the α-alkylated succinimide. The choice of the alkylating agent is generally restricted to primary and some secondary halides to avoid competing elimination reactions. libretexts.org

| Step | Reagent | Purpose | Intermediate/Product |

| 1 | Lithium diisopropylamide (LDA) | Deprotonation of α-carbon | Enolate anion |

| 2 | Alkyl halide (R-X) | Electrophile for S(_N)2 reaction | α-Alkyl-N-((dimethylamino)methyl)succinimide |

α-Bromination:

The introduction of a bromine atom at the α-position of the succinimide ring can be accomplished using N-bromosuccinimide (NBS) as the brominating agent. This reaction can proceed through either a radical-mediated or an acid-catalyzed pathway.

In the radical-mediated pathway , the reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the application of heat or light. missouri.educommonorganicchemistry.com The initiator generates a bromine radical from NBS, which then abstracts an α-hydrogen from the succinimide ring to form a stabilized carbon radical. This radical then reacts with another molecule of NBS to yield the α-brominated product and a succinimidyl radical, which continues the chain reaction. This method is analogous to the well-known Wohl-Ziegler reaction for allylic and benzylic bromination. youtube.commasterorganicchemistry.com

Alternatively, under acidic conditions , the succinimide can be converted to its enol tautomer. commonorganicchemistry.com The enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-brominated product. This method is more common for the α-halogenation of ketones.

The choice of reaction conditions can influence the outcome and selectivity of the bromination. For the aliphatic ring of N-((dimethylamino)methyl)succinimide, a radical pathway using NBS and a radical initiator in a non-polar solvent like carbon tetrachloride would be a standard approach.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

A complete ¹H and ¹³C NMR analysis is crucial for confirming the molecular structure of "Succinimide, N-((dimethylamino)methyl)-". This would involve the identification of chemical shifts, signal multiplicities, and integration values for all protons and carbon atoms in the molecule.

¹H NMR: Expected signals would correspond to the protons of the dimethylamino group, the methylene (B1212753) bridge, and the succinimide (B58015) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl groups and the nitrogen atoms.

¹³C NMR: The spectrum would be expected to show distinct signals for the carbonyl carbons of the succinimide ring, the methylene carbons of the ring and the bridge, and the methyl carbons of the dimethylamino group.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (Theoretical) Note: The following table is based on theoretical predictions and data from similar structures, as experimental data for the target compound is not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | Singlet | ~45 |

| N-CH₂-N | Singlet | ~60 |

| CO-CH₂-CH₂-CO | Singlet | ~30 |

This table is for illustrative purposes only and does not represent experimental data.

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, for instance, within the succinimide ring, if the protons were not chemically equivalent.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, definitively assigning the signals for the CH₃, CH₂, and other protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for confirming the connectivity between the dimethylamino group, the methylene bridge, and the succinimide ring.

Currently, there are no published studies detailing the application of these 2D NMR techniques to "Succinimide, N-((dimethylamino)methyl)-".

Infrared (IR) Spectroscopy for Carbonyl and N-H Vibrational Modes

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For "Succinimide, N-((dimethylamino)methyl)-", the key vibrational modes would be the stretching frequencies of the carbonyl (C=O) groups of the succinimide ring. The absence of an N-H bond in the succinimide ring (due to the N-substitution) would also be a key feature to confirm.

Interactive Data Table: Expected IR Absorption Bands Note: The following table is based on characteristic frequencies for similar functional groups, as experimental data for the target compound is not available.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (imide, symmetric stretch) | ~1770 | Strong |

| C=O (imide, asymmetric stretch) | ~1700 | Strong |

| C-N Stretch | 1300-1000 | Medium-Weak |

This table is for illustrative purposes only and does not represent experimental data.

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For "Succinimide, N-((dimethylamino)methyl)-", the molecular ion peak would confirm the molecular formula C7H12N2O2 (monoisotopic mass: 156.090 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the dimethylamino group or cleavage of the succinimide ring, which would further support the proposed structure. While predicted mass-to-charge ratios for various adducts are available in databases like PubChem, detailed experimental fragmentation studies have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The succinimide and dimethylamino groups are the primary chromophores in this molecule. The spectrum would likely show absorptions in the UV region corresponding to n→π* and π→π* transitions of the carbonyl groups. The exact wavelengths and molar absorptivities would depend on the solvent and the electronic interactions within the molecule. No experimental UV-Vis spectra for this compound have been found in the scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. A crystal structure of "Succinimide, N-((dimethylamino)methyl)-" would reveal the planarity of the succinimide ring and the spatial arrangement of the N-((dimethylamino)methyl) substituent. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in the literature.

Computational and Theoretical Chemistry of N Dimethylamino Methyl Succinimide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-((dimethylamino)methyl)succinimide, methods like Density Functional Theory (DFT) are utilized to determine its most stable geometric configuration.

Molecular Geometry: The geometry of N-((dimethylamino)methyl)succinimide is optimized to find the lowest energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. For instance, in related N-substituted succinimide (B58015) derivatives, the interior C-N-C bond angle within the succinimide ring is a critical parameter. For N-methylsuccinimide, this angle has been computed to be approximately 113.7° using the B3LYP/6-311++G(d,p) method. researchgate.net The planarity of the succinimide ring and the orientation of the (dimethylamino)methyl group are crucial for its interactions.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Protocols

Computational chemistry provides powerful tools to model the step-by-step process of chemical reactions. For the synthesis of N-((dimethylamino)methyl)succinimide, which is typically a Mannich-type reaction involving succinimide, formaldehyde (B43269), and dimethylamine (B145610), reaction pathway modeling can elucidate the mechanism.

This involves calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the positions of the atoms. By identifying the lowest energy path from reactants to products, the reaction mechanism can be determined. A crucial part of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate. Theoretical models can be developed to predict reaction pathways and identify key intermediates. escholarship.org

Conformational Analysis and Energy Landscapes of N-Mannich Base Succinimides

Molecules are not static entities; they can exist in various spatial arrangements called conformations. Conformational analysis of N-((dimethylamino)methyl)succinimide involves exploring its different possible shapes and their relative energies. This is typically done by systematically rotating specific bonds, such as the N-C bond connecting the succinimide ring to the aminomethyl group, and calculating the energy at each step.

The results of these calculations are often visualized as a potential energy surface or an energy landscape. researchgate.netnih.gov This landscape shows the stable conformations as energy minima and the transition states between them as saddle points. For Mannich bases, the conformational energy surface can be mapped as a function of key dihedral angles to identify the most stable conformers. researchgate.net Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding around each nucleus in the molecule. By comparing the calculated NMR spectra with experimental data, the structure of N-((dimethylamino)methyl)succinimide can be verified.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net

Electronic Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.

Below is a table summarizing the types of spectroscopic data that can be predicted computationally:

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) | DFT (e.g., B3LYP) |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing relationships between the structure of a molecule and its chemical reactivity. nih.govchemrxiv.org For N-((dimethylamino)methyl)succinimide, these studies can predict its behavior in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational chemistry is used to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are then used to build these models. nih.gov

Reactivity Descriptors: Several descriptors derived from quantum chemical calculations can be used to quantify the reactivity of a molecule. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of these orbitals indicate the sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Fukui Functions: These functions provide a more detailed picture of the local reactivity at each atomic site in the molecule.

By analyzing these descriptors, it is possible to predict how N-((dimethylamino)methyl)succinimide will interact with other molecules and to understand the factors that govern its reactivity.

Role in Advanced Organic Synthesis and Methodology Development

Precursor in Multicomponent Reactions Beyond Initial Mannich Condensation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. taylorfrancis.com While N-((dimethylamino)methyl)succinimide is itself a product of a three-component Mannich reaction, its utility extends far beyond its formation. oarjbp.com It can serve as a stable, crystalline precursor that acts as an electrophilic amidoalkylating agent in subsequent MCRs.

The reactivity of N-((dimethylamino)methyl)succinimide is predicated on its ability to generate a reactive N-acyliminium ion intermediate upon activation with a Lewis acid or under thermal conditions. This electrophilic species can then be intercepted by a variety of nucleophiles, setting the stage for complex bond formations in a sequential or domino fashion. For instance, in the presence of a suitable nucleophile and another reactive component, N-((dimethylamino)methyl)succinimide can initiate a cascade of reactions leading to the formation of intricate molecular architectures.

While specific MCRs starting directly from N-((dimethylamino)methyl)succinimide are not extensively documented, the principle has been demonstrated with analogous N-amidoalkylating agents. These reactions often proceed through an initial amidoalkylation step, followed by further transformations such as cyclizations or additions, effectively constituting a multicomponent process. The succinimide (B58015) moiety in the target compound offers a synthetically versatile handle for further modifications.

Table 1: Examples of Multicomponent Reactions Involving Imine-based Intermediates This table presents examples of multicomponent reactions where imine or iminium ion intermediates, similar to those generated from N-((dimethylamino)methyl)succinimide, play a crucial role.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis or Brønsted Acid | Tetrahydroquinoline |

| Strecker Reaction | Amine, Aldehyde, Cyanide Source | Acidic or Basic | α-Aminonitrile |

Scaffold for the Development of Chiral Auxiliaries or Ligands

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, with chiral auxiliaries and ligands playing a pivotal role. Chiral succinimide frameworks are present in a variety of biologically active molecules and have been explored in asymmetric synthesis. nih.gov N-((dimethylamino)methyl)succinimide provides a readily accessible scaffold that can be adapted for applications in asymmetric catalysis.

By replacing the achiral dimethylamino group with a chiral amine, a chiral analogue of N-((dimethylamino)methyl)succinimide can be synthesized. This new chiral entity can then be employed as a chiral auxiliary, where the stereocenter on the amine moiety directs the stereochemical outcome of subsequent reactions. For example, the enolization of the succinimide ring followed by diastereoselective alkylation or aldol (B89426) reactions could be controlled by the chiral N-substituent.

Furthermore, the amino group in chiral N-((amino)methyl)succinimide derivatives can be further functionalized to create novel chiral ligands for transition metal catalysis. The combination of the nitrogen atom from the amino group and one of the carbonyl oxygens of the succinimide ring could create a bidentate chelation site for a metal center. The steric and electronic properties of the ligand could be fine-tuned by varying the chiral amine component, thus influencing the enantioselectivity of the catalyzed reaction. Research in the field of asymmetric catalysis has demonstrated the efficacy of P,N-ligands, and a similar principle could be applied to N,O-ligands derived from this succinimide scaffold. nih.govfigshare.com

Table 2: Strategies for Asymmetric Synthesis Involving Succinimide Derivatives This table outlines strategies where chiral succinimide derivatives are used to achieve stereocontrol in chemical reactions.

| Strategy | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | A chiral succinimide derivative is temporarily incorporated into a substrate to direct a stereoselective transformation. | The chiral auxiliary is typically recovered and reused. |

| Chiral Ligand | A chiral succinimide-based ligand is complexed with a metal catalyst to create a chiral environment for an asymmetric reaction. | The ligand influences the stereochemical pathway of the catalytic cycle. |

Applications in Heterogeneous and Homogeneous Catalyst Development

The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. N-((dimethylamino)methyl)succinimide can serve as a precursor for both homogeneous and heterogeneous catalysts.

In homogeneous catalysis, the compound can be modified to act as a ligand for transition metal complexes. For example, quaternization of the dimethylamino group with a suitable alkyl halide bearing another donor atom (e.g., a phosphine (B1218219) or another nitrogen-containing heterocycle) would yield a potentially bidentate or tridentate ligand. The resulting metal complexes could exhibit catalytic activity in various transformations, such as cross-coupling reactions or hydrogenations. The modular nature of the synthesis of N-((dimethylamino)methyl)succinimide allows for easy variation of the amine component, enabling the creation of a library of ligands with different steric and electronic properties.

For heterogeneous catalysis, N-((dimethylamino)methyl)succinimide can be used to functionalize solid supports. The reactive N-amidoalkylating nature of the compound allows for its covalent attachment to materials with suitable nucleophilic sites, such as silica (B1680970) gel or polymers. The immobilized succinimide derivative could then be further modified, for instance, by complexation with a metal or by conversion into a specific functional group, to generate a solid-supported catalyst. Such heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling.

Utility in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for their synthesis is therefore of significant interest. N-((dimethylamino)methyl)succinimide serves as a valuable C-N-C synthon for the construction of various heterocyclic rings.

The amidoalkylating ability of N-((dimethylamino)methyl)succinimide can be harnessed in cyclization reactions. For example, its reaction with compounds containing two nucleophilic sites can lead to the formation of a new heterocyclic ring fused to or incorporating the succinimide moiety. A plausible application is in the synthesis of pyridopyrimidine derivatives, which are known for their diverse biological activities. derpharmachemica.comnih.gov Reaction of N-((dimethylamino)methyl)succinimide with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a nitrogen source could potentially lead to the formation of a pyridopyrimidine ring system.

Moreover, the succinimide ring itself can be a precursor to other functionalities. Ring-opening of the succinimide moiety can unveil new reactive groups that can participate in subsequent cyclization reactions, leading to the formation of more complex heterocyclic systems. This approach allows for a stepwise construction of molecular complexity, with N-((dimethylamino)methyl)succinimide acting as the initial building block.

Table 3: Examples of Nitrogen-Containing Heterocycles Synthesized from Related Precursors This table provides examples of heterocyclic systems that could potentially be synthesized using N-((dimethylamino)methyl)succinimide as a building block, based on known synthetic routes for analogous compounds.

| Heterocyclic System | Potential Precursors | General Synthetic Strategy |

|---|---|---|

| Pyridopyrimidines | N-amidoalkylating agent, 1,3-dicarbonyl compound, ammonia (B1221849) source | Condensation and cyclization |

| Pyrrolizidines | Succinimide-derived intermediate | Intramolecular cyclization |

Emerging Trends and Future Research Perspectives

Development of Sustainable and Green Chemistry Protocols for Synthesis

The synthesis of N-substituted succinimides is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. unibo.it Future research on N-((dimethylamino)methyl)succinimide will likely focus on adopting and refining these eco-friendly protocols. Traditional methods often rely on reagents like acetic anhydride (B1165640) or high temperatures for the cyclodehydration step, which can be energy-intensive and produce side products. mdpi.comijcps.org

Emerging sustainable alternatives focus on milder conditions and greener reagents. One promising approach involves a one-pot synthesis using zinc powder in acetic acid, which proceeds efficiently at moderate temperatures. ijcps.org Another avenue is the use of alternative, recyclable solvents like polyethylene (B3416737) glycol (PEG) or even water-mediated reactions, which significantly reduce the environmental impact. mdpi.combeilstein-archives.org The development of solvent-free reaction conditions represents a key goal in minimizing volatile organic compounds.

| Green Synthesis Approach | Key Reagents/Conditions | Advantages |

| One-Pot Synthesis | Zinc powder, Acetic acid | Cost-effective, mild conditions, readily available reagents. ijcps.org |

| Water-Mediated Reaction | Aqueous hydroxylamine (B1172632) solution | Eliminates organic solvents, simplifies purification. beilstein-archives.org |

| Alternative Solvents | Polyethylene glycol (PEG) | Recyclable, mild reaction conditions. mdpi.com |

| Bio-Based Solvents | Dimethyl isosorbide (B1672297) (DMI), Cyrene | Environmentally friendly, derived from renewable resources. bohrium.com |

These green protocols not only offer environmental benefits but also often lead to higher yields and simpler purification processes, making the synthesis of N-((dimethylamino)methyl)succinimide and its analogs more economically viable and sustainable. ijcps.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and efficient production of N-((dimethylamino)methyl)succinimide, the integration of continuous flow chemistry and automated synthesis platforms is a critical future direction. europa.eu Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for highly exothermic reactions, and the ability to produce highly pure products consistently. europa.eu Reagents are pumped through temperature-controlled reactors, allowing for precise control over reaction conditions and residence time. europa.eu

Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes for new derivatives. sigmaaldrich.comnih.gov These systems can perform multiple reactions in parallel, rapidly screening different starting materials and catalysts. nih.gov By combining flow reactors with automated purification modules, such as scavenger resins to remove excess reagents and impurities, a continuous stream of pure product can be generated without manual intervention. thieme-connect.de This approach is not only faster but also reduces human error and material waste, making it ideal for both laboratory-scale discovery and industrial-scale production. sigmaaldrich.comchemrxiv.org

| Technology | Key Features | Benefits for Succinimide (B58015) Synthesis |

| Flow Chemistry | Continuous processing in small-volume reactors. europa.eu | Enhanced safety, precise temperature control, improved yield and purity, easy scalability. europa.eu |

| Automated Synthesis | Robotic platforms for parallel reaction execution. sigmaaldrich.com | High-throughput screening of derivatives, rapid optimization of reaction conditions. nih.gov |

| Integrated Systems | Combination of flow reactors with automated workup/purification. thieme-connect.de | "End-to-end" production of pure compounds, reduced manual labor and waste. fu-berlin.de |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The succinimide ring is a versatile scaffold, but its full reactive potential is still being explored. researchgate.net Future research will delve into discovering novel reactivity patterns for N-((dimethylamino)methyl)succinimide, leading to unprecedented chemical transformations and the creation of highly complex molecular architectures.

Recent studies on related N-substituted succinimides have revealed new synthetic possibilities. For instance, a novel reaction with hydroxylamine opens the imide ring to form hydroxamic acids, which are an important class of compounds in medicinal chemistry. mdpi.combeilstein-archives.org This transformation proceeds under mild, aqueous conditions. beilstein-archives.org Furthermore, iodine-mediated radical cascade reactions of related enyne systems have been developed to construct highly functionalized succinimide derivatives, demonstrating the potential for complex bond formations. researchgate.net Another innovative approach involves using light to induce the degradation of metallocarbonyl succinimidato complexes, providing a route to 3-substituted succinimides that avoids harsh basic conditions which can cause unwanted ring-opening. researchgate.net Applying these and other novel reaction paradigms to N-((dimethylamino)methyl)succinimide could yield a diverse library of new chemical entities with unique properties.

Advanced Computational Design and Virtual Screening for New Succinimide Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For N-((dimethylamino)methyl)succinimide, advanced computational design and virtual screening will be pivotal in identifying new derivatives with enhanced biological activity or material properties. nih.gov

Virtual screening allows for the rapid computational evaluation of vast libraries containing millions of virtual compounds to identify those most likely to bind to a specific biological target, such as an enzyme or receptor. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. researchgate.net For example, by using the N-((dimethylamino)methyl)succinimide scaffold as a starting point, computational models can predict how modifications to the structure will affect its binding affinity and selectivity. mdpi.com Molecular docking studies, which simulate the interaction between a ligand and a protein, can provide detailed insights into the key binding interactions, guiding the rational design of more potent and specific derivatives. researchgate.net

| Computational Method | Application | Outcome for Succinimide Research |

| Virtual Screening | High-throughput docking of large compound libraries against a biological target. researchgate.net | Identification of new succinimide-based hits with potential therapeutic activity. researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a single molecule to a target. researchgate.net | Rational design of derivatives with improved potency and selectivity. mdpi.com |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Prioritization of candidates with favorable drug-like properties early in the discovery process. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful advances will come from the tight integration of synthetic chemistry with computational modeling. This synergistic approach creates a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the computational models.

For instance, computational studies using Density Functional Theory (DFT) can elucidate the mechanisms of succinimide formation and reactivity, helping chemists to optimize reaction conditions and predict the outcomes of new transformations. nih.govdoaj.org When a virtual screen identifies a promising set of new potential N-((dimethylamino)methyl)succinimide derivatives, automated synthesis platforms can be employed to rapidly synthesize these target molecules. The resulting compounds can then be tested experimentally, and the structure-activity relationship (SAR) data generated can be fed back into the computational models to improve their predictive accuracy for the next round of design. nih.gov This iterative cycle of design, synthesis, and testing dramatically accelerates the discovery of new molecules with desired functionalities, from potent pharmaceuticals to advanced materials. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((dimethylamino)methyl)succinimide, and what factors influence reaction yield and purity?

- Methodology : The compound is typically synthesized via a Mannich reaction, involving succinimide, formaldehyde, and dimethylamine. Key steps include:

- Reagent Ratios : Equimolar quantities of succinimide and benzaldehyde derivatives are condensed in aqueous or alcoholic media (e.g., ethanol) under reflux .

- Catalysis : Acidic or basic conditions (e.g., HCl or NaOH) can accelerate imine formation.

- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is employed to isolate the product.

- Yield Optimization : Reaction temperature (40–60°C) and solvent polarity significantly affect yield. Impurities often arise from unreacted succinimide or side products like N-alkylated derivatives .

Q. How can researchers characterize the structural integrity of N-((dimethylamino)methyl)succinimide using spectroscopic methods?

- Methodology :

- NMR :

- ¹H NMR : Look for peaks at δ 2.2–2.5 ppm (N(CH₃)₂ groups) and δ 3.8–4.2 ppm (CH₂ groups adjacent to the succinimide ring) .

- ¹³C NMR : The carbonyl carbons of succinimide appear at ~175 ppm, while the dimethylamino methyl group resonates at ~45 ppm .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (e.g., m/z 184 for the base structure) .

- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of succinimide) and ~2800 cm⁻¹ (C-H stretch of N(CH₃)₂) confirms functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental data on the reactivity of N-((dimethylamino)methyl)succinimide in catalytic systems?

- Methodology :

- Mechanistic Studies : Use DFT calculations to model transition states and compare with experimental kinetics (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted intermediates .

- Isolation of Intermediates : Employ techniques like cryogenic trapping or in-situ NMR to identify transient species (e.g., enolate intermediates in base-catalyzed reactions) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., N-hydroxysuccinimide derivatives) to isolate electronic or steric influences .

Q. How can researchers optimize the use of N-((dimethylamino)methyl)succinimide in polymer-based drug delivery systems to enhance controlled release profiles?

- Methodology :

- Functionalization : Incorporate the compound into hydrogels via carbodiimide crosslinking (e.g., EDC/NHS chemistry) to create pH-responsive matrices .

- Release Kinetics : Perform in vitro studies using Franz diffusion cells to monitor drug release under varying pH (4–7.4). Adjust the degree of substitution on the polymer backbone to modulate release rates .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to assess hydrolytic stability of the succinimide ring, which may degrade into maleamic acid derivatives under acidic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of N-((dimethylamino)methyl)succinimide derivatives across studies?

- Methodology :

- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) using guidelines from observational study frameworks .

- Dose-Response Reevaluation : Conduct dose-ranging studies to identify non-linear effects. For example, cytotoxicity at high concentrations may mask therapeutic efficacy at lower doses .

- Confounding Variables : Control for batch-to-batch variability in compound purity (e.g., residual dimethylamine) via HPLC analysis .

Safety and Handling

Q. What precautions are critical when handling N-((dimethylamino)methyl)succinimide in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with 5% acetic acid (to protonate free dimethylamine) followed by absorption with inert materials (e.g., vermiculite) .

- Waste Disposal : Collect waste in sealed containers labeled "reactive nitrogen compounds" for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.